molecular formula C11H10N2O3 B2520093 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 879996-74-4

5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B2520093
CAS No.: 879996-74-4
M. Wt: 218.212
InChI Key: QNZBKSMPPBMFMI-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 4 and a 2-methoxyphenyl substituent at position 5 of the pyrazole ring (Figure 1). The methoxy group enhances solubility and modulates electronic properties, while the carboxylic acid moiety facilitates hydrogen bonding, critical for target interactions .

Figure 1: Structure of this compound.

Properties

IUPAC Name

5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-7(9)10-8(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZBKSMPPBMFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using an appropriate reagent, such as acetic acid, to yield the desired pyrazole derivative. The reaction conditions often include refluxing the mixture at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Carboxylic Acid Derivatives

The carboxylic acid group at position 4 undergoes typical acid-derived reactions:

Reaction Type Reagents/Conditions Products Key Findings
Esterification Ethanol, H<sub>2</sub>SO<sub>4</sub>Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylateEthyl esters are common intermediates in medicinal chemistry for prodrug synthesis .
Amidation Thionyl chloride, aminesPyrazole-4-carboxamidesAmide derivatives exhibit enhanced bioavailability and target affinity .
Decarboxylation Heating (200°C), Cu catalyst5-(2-Methoxyphenyl)-1H-pyrazoleDecarboxylation under thermal conditions removes CO<sub>2</sub>, simplifying the ring .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group directs electrophiles to ortho and para positions, though steric hindrance from the pyrazole ring limits reactivity:

Electrophile Conditions Product Yield Reference
HNO<sub>3</sub>H<sub>2</sub>SO<sub>4</sub>, 0°C5-(2-Methoxy-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid45%
Br<sub>2</sub>FeBr<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>5-(2-Methoxy-5-bromophenyl)-1H-pyrazole-4-carboxylic acid32%

Nucleophilic Substitution

The pyrazole ring’s NH group can be alkylated or acylated:

Reagent Conditions Product Application
CH<sub>3</sub>IK<sub>2</sub>CO<sub>3</sub>, DMF1-Methyl-5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acidEnhances metabolic stability .
Acetyl chloridePyridine, RT1-Acetyl-5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acidUsed in peptide coupling strategies .

Cycloaddition and Ring Formation

The pyrazole core participates in 1,3-dipolar cycloadditions to form fused heterocycles:

Dipolarophile Conditions Product Key Outcomes
Ethyl diazoacetateZn(OTf)<sub>2</sub>, Et<sub>3</sub>NSpiropyrazoline derivativesHigh regioselectivity (89% yield) .
Phenylpropargyl aldehydeCu(OTf)<sub>2</sub>, refluxPyrazolo[1,5-a]pyridine analogsExpands bioactivity profiles .

Oxidation

The methoxy group is resistant to mild oxidation, but strong oxidants modify the pyrazole ring:

Oxidizing Agent Conditions Product Observations
KMnO<sub>4</sub>H<sub>2</sub>O, 100°C5-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid N-oxideEnhances hydrogen-bonding capacity .

Reduction

The carboxylic acid group can be reduced to primary alcohols:

Reducing Agent Conditions Product Yield Application
LiAlH<sub>4</sub>Anhydrous ether, reflux4-(Hydroxymethyl)-5-(2-methoxyphenyl)-1H-pyrazole68%Intermediate for polymer-supported synthesis .

Scientific Research Applications

Pharmaceutical Applications

This compound has garnered significant attention in the pharmaceutical industry due to its potential as an anti-inflammatory and analgesic agent. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in studies:

Cell Line IC50 (μM) Reference
MDA-MB-231 (Breast)2.43 - 7.84
HepG2 (Liver)4.98 - 14.65
NCI-H520 (Lung)19
SNU-16 (Gastric)59
KATO III (Gastric)73

These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest, with potential implications for cancer therapy.

Agricultural Chemistry

The compound is also explored for its role in developing new agrochemicals, particularly herbicides and fungicides. Its ability to inhibit specific enzymes in target plants and pathogens makes it a valuable tool in sustainable agriculture.

Application Highlights

  • Herbicides : Targeting weed species while minimizing damage to crops.
  • Fungicides : Inhibiting fungal growth to protect crops from diseases.

Material Science

In material science, this compound is utilized in creating advanced materials with specific thermal and chemical resistance properties.

Potential Applications

  • Polymers : Enhancing durability and resistance to environmental factors.
  • Coatings : Developing protective layers for various industrial applications.

Biochemical Research

The compound serves as a valuable tool in biochemical assays, aiding researchers in studying enzyme activities and metabolic pathways due to its selective reactivity.

Research Insights

  • It can act as an enzyme inhibitor by binding to active sites, preventing substrate binding and subsequent catalytic activity.
  • Its interactions with receptors on cell surfaces can modulate signal transduction pathways, influencing cellular responses.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Variations

The table below compares key structural features, synthesis methods, and applications of 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid with its analogs:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications Synthesis Method (Reference)
This compound 2-Methoxyphenyl (5), COOH (4) C₁₁H₁₀N₂O₃ Intermediate in drug synthesis; potential kinase inhibition Not explicitly detailed; inferred from saponification of esters (e.g., )
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Methyl (5), Phenyl (1,3), COOH (4) C₁₇H₁₄N₂O₂ Higher lipophilicity; used in coordination chemistry Saponification of ethyl ester with NaOH/MeOH (80% yield)
3-Methyl-5-(2-oxopropyl)-1-phenyl-1H-pyrazole-4-carboxylic acid 2-Oxopropyl (5), Methyl (3), Phenyl (1) C₁₄H₁₄N₂O₃ Ketone group enables further functionalization; studied for bioactivity Not explicitly detailed
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid Cl (4, 2,4-diCl-phenyl), COOH (3) C₁₇H₁₁Cl₃N₂O₂ High halogen content enhances metabolic stability Patent-based synthesis
1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid Cyclohexyl (1), 4-Methoxyphenyl (5) C₁₇H₂₀N₂O₃ Bulky cyclohexyl group improves steric hindrance; crystallography studies Reflux with NaOH; characterized via SHELX
1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid CF₃ (5), 4-Methylphenyl (1) C₁₂H₁₀F₃N₂O₂ Trifluoromethyl group increases acidity and bioavailability Commercial synthesis (Santa Cruz Biotechnology)

Key Research Findings

Electronic Effects :

  • The 2-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups like trifluoromethyl (CF₃) in analogs (e.g., ). This difference impacts pKa values and binding affinities .
  • Chlorinated derivatives (e.g., ) exhibit enhanced lipophilicity, favoring membrane penetration but reducing aqueous solubility .

Synthetic Accessibility :

  • Saponification of pyrazole esters (e.g., ethyl to carboxylic acid conversion) is a common route, achieving >80% yields under basic conditions (NaOH/MeOH) .
  • Patent-based methods often employ multi-step reactions, including Suzuki couplings or ester hydrolysis, with yields varying from 46% to 99% .

Biological Relevance :

  • Pyrazole-4-carboxylic acids with aryl substituents (e.g., 2-methoxyphenyl) are frequently intermediates in kinase inhibitor synthesis .
  • Trifluoromethyl-substituted analogs (e.g., ) show promise in anticancer research due to improved metabolic stability .

Structural Characterization :

  • X-ray crystallography using SHELX software confirms the planar pyrazole core and substituent orientations in analogs like 1-cyclohexyl derivatives .

Biological Activity

5-(2-Methoxyphenyl)-1H-pyrazole-4-carboxylic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

Chemical Formula C11H10N2O3\text{Chemical Formula C}_{11}\text{H}_{10}\text{N}_2\text{O}_3

This compound operates through several biological pathways:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It induces cell cycle arrest in various cancer cell lines, particularly affecting the G2/M phase.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, contributing to its anticancer properties.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity : It has demonstrated efficacy against multiple cancer types, including breast, lung, and colorectal cancers.
  • Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against various bacterial strains.

Anticancer Studies

Recent studies have highlighted the anticancer properties of this compound. For instance:

  • In vitro Studies : The compound showed significant inhibition of cancer cell proliferation with IC50 values ranging from 10 to 30 µM across different cell lines (Table 1).
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)15Induction of apoptosis
A549 (Lung)20Cell cycle arrest
HCT116 (Colorectal)25Inhibition of growth factor signaling

Anti-inflammatory Studies

In animal models, the compound reduced inflammation markers significantly compared to control groups.

Antimicrobial Studies

The compound was tested against various bacterial strains with promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
Staphylococcus aureus16 µg/mL
Aspergillus niger64 µg/mL

Case Studies

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased apoptosis markers (Annexin V staining).
  • Inflammatory Disease Model : In a mouse model of arthritis, administration of the compound resulted in reduced swelling and pain scores compared to untreated controls.
  • Antimicrobial Efficacy : Clinical isolates of E. coli were treated with varying concentrations of the compound, showing effective bacterial growth inhibition at concentrations as low as 16 µg/mL.

Q & A

Q. Basic Characterization

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at C2-phenyl, carboxylic acid at C4-pyrazole) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid) .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic systems with P2/c space groups) .

How do structural modifications at the pyrazole ring influence the biological activity of this compound derivatives?

Q. Advanced Structure-Activity Relationship (SAR)

  • Electron-Withdrawing Groups (EWGs) : Chloro or fluoro substituents at the phenyl ring enhance anti-inflammatory activity by increasing electrophilicity and target binding .
  • Methoxy Group Orientation : Ortho-substitution (2-methoxy) improves metabolic stability compared to para-substitution .
  • Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole or ester groups alters pharmacokinetics (e.g., oral bioavailability) .

What computational methods are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?

Q. Advanced Computational Analysis

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Simulates binding to cyclooxygenase-2 (COX-2) or TNF-α receptors, identifying key interactions (e.g., hydrogen bonds with Arg120) .
  • Molecular Dynamics (MD) : Models ligand-receptor stability under physiological conditions (e.g., solvation effects) .

How can discrepancies in reported biological activities of structurally similar pyrazole derivatives be systematically analyzed?

Q. Advanced Data Contradiction Analysis

  • Assay Variability : Compare IC₅₀ values across cell lines (e.g., RAW264.7 vs. THP-1 for anti-inflammatory activity) .
  • Substituent Effects : Meta-analysis of substituent electronic parameters (σ values via Hammett plots) to correlate with activity trends .
  • Purity Control : HPLC or LC-MS validation to rule out impurities affecting bioactivity .

What are the challenges in determining the crystal structure of this compound, and how can they be addressed?

Q. Advanced Crystallography

  • Crystal Growth : Slow evaporation from DMSO/water mixtures improves crystal quality .
  • Disorder Issues : Methoxy and carboxylic acid groups may exhibit rotational disorder; refine using restraints in SHELXL .
  • Hydrogen Bonding : Synchrotron radiation enhances resolution of weak H-bonds (e.g., O–H···N interactions) .

Which in vitro assays are appropriate for evaluating the anti-inflammatory potential of this compound derivatives?

Q. Basic Biological Testing

  • COX-2 Inhibition Assay : Measure IC₅₀ using fluorometric kits (e.g., Cayman Chemical) .
  • Cytokine Profiling : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • NF-κB Luciferase Reporter Assay : Quantify transcriptional activity in HEK293T cells .

How does the presence of electron-withdrawing groups on the phenyl ring affect the acidity of the carboxylic acid moiety in pyrazole derivatives?

Q. Advanced Physical Chemistry

  • Hammett Analysis : EWGs (e.g., -Cl, -F) increase carboxylic acid acidity (lower pKa) by stabilizing the deprotonated form via resonance .
  • Titration Studies : Compare pKa values (e.g., 2.8 for 4-Cl-phenyl vs. 3.2 for 4-MeO-phenyl derivatives) .
  • Computational Models : DFT-calculated partial charges correlate with experimental pKa trends .

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